Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate
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Overview
Description
ETHYL 4-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a carbamoyl ethyl group linked to a 5-methyl-1,2-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the 5-methyl-1,2-oxazole moiety: This can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®.
Attachment of the carbamoyl ethyl group: This step involves the reaction of the oxazole derivative with an appropriate carbamoyl chloride under basic conditions.
Formation of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction involving ethyl chloroformate and piperazine.
Final coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclodehydration and coupling steps to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
ETHYL 4-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies investigating the biological activity of oxazole derivatives, which have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex molecules, benefiting from its reactive functional groups.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects. The oxazole moiety is known to interact with various biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
ETHYL 4-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE is unique due to its combination of a piperazine ring and an oxazole moiety, which provides a versatile platform for chemical modifications and potential therapeutic applications. Its structure allows for diverse reactivity and the ability to interact with various biological targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C14H22N4O4 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
ethyl 4-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O4/c1-3-21-14(20)18-8-6-17(7-9-18)5-4-13(19)15-12-10-11(2)22-16-12/h10H,3-9H2,1-2H3,(H,15,16,19) |
InChI Key |
RRRYOJODNKLXLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=NOC(=C2)C |
Origin of Product |
United States |
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